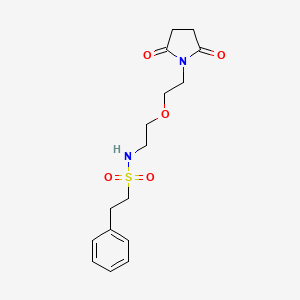

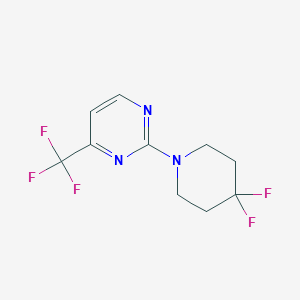

![molecular formula C14H10FN3O4S2 B2761166 7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 886957-05-7](/img/structure/B2761166.png)

7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been studied for its various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “this compound”, is characterized by a benzothiadiazine ring with a sulfur atom adjacent to at least one ring nitrogen atom . The specific molecular structure analysis of “this compound” was not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

- A study by Zhang, Guan, Wei, Deng, and Quan (2010) explored the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives. They found that certain compounds in this group exhibited significant anticonvulsant activity and lower neurotoxicity compared to the reference drug carbamazepine (Zhang et al., 2010).

Novel Synthesis Methods

- Fülöpová, Krchňáková, Schütznerová, Zajicek, and Krchňák (2015) reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides. This method could be beneficial for producing pharmacologically relevant derivatives with various applications (Fülöpová et al., 2015).

Phosphodiesterase Inhibitors

- Martínez, Castro, Gil, and colleagues (2000) synthesized benzyl derivatives of benzothiadiazine dioxides, revealing the first heterocyclic family with phosphodiesterase 7 (PDE 7) inhibitory properties. This finding is significant for developing treatments for T-cell-dependent disorders (Martínez et al., 2000).

Cognitive Enhancement

- Francotte, Goffin, Fraikin, and their team (2010) discovered that certain fluorinated 1,2,4-benzothiadiazine 1,1-dioxides act as cognitive enhancers by potentiating AMPA receptors. This finding has significant implications for developing new treatments for cognitive impairments (Francotte et al., 2010).

Enantioselective Fluorinating Agents

- Shibata, Liu, and Takéuchi (2000) developed enantioselective fluorinating agents based on 1,2,4-benzothiadiazine dioxides, which can produce optically active alpha-fluoro carbonyl compounds. This advancement is important for synthesizing specific enantiomers in pharmaceuticals (Shibata et al., 2000).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to yield active compounds .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells , suggesting a potential impact on insulin signaling pathways.

Result of Action

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Direcciones Futuras

The future directions for the study of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could include further exploration of their various pharmacological activities and the development of new derivatives with improved biological activity . The specific future directions for “7-fluoro-3-[(3-nitrobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” were not found in the search results.

Propiedades

IUPAC Name |

7-fluoro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJLBOAIVZMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)

![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)